molecular formula C17H12ClN3O B2714521 2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile CAS No. 303144-48-1

2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile

Cat. No.: B2714521
CAS No.: 303144-48-1
M. Wt: 309.75
InChI Key: FXJNEGGDELALIX-UHFFFAOYSA-N
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Description

2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile is a complex organic compound that features a pyrazole ring, a phenoxy group, and a benzenecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound . The phenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in the synthesis of new compounds with tailored properties .

Properties

IUPAC Name

2-chloro-6-[4-(1-methylpyrazol-3-yl)phenoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O/c1-21-10-9-16(20-21)12-5-7-13(8-6-12)22-17-4-2-3-15(18)14(17)11-19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJNEGGDELALIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)OC3=C(C(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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